molecular formula C5H13NO B2928355 2-Aminopentan-3-ol CAS No. 116836-16-9

2-Aminopentan-3-ol

Cat. No.: B2928355
CAS No.: 116836-16-9
M. Wt: 103.165
InChI Key: JPGZDACJIPHKML-UHFFFAOYSA-N
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Description

2-Aminopentan-3-ol: is an organic compound with the molecular formula C5H13NO It is a chiral molecule, meaning it has non-superimposable mirror images, and it contains both an amino group (-NH2) and a hydroxyl group (-OH) on a pentane backbone

Scientific Research Applications

Chemistry: 2-Aminopentan-3-ol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Biology: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways involving amino alcohols.

Industry: In the industrial sector, this compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.

Future Directions

While specific future directions for research on 2-Aminopentan-3-ol are not available, amines are a broad class of compounds with many applications in fields such as pharmaceuticals, agrochemicals, and materials science. Future research could explore these applications further .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of 2-Aminopentan-3-one: One common method to synthesize 2-Aminopentan-3-ol is by reducing 2-Aminopentan-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

    Amination of 3-Pentanol: Another method involves the amination of 3-Pentanol using ammonia or an amine source in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on the desired purity, yield, and cost considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Aminopentan-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form amines or alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), thionyl chloride (SOCl2)

Major Products:

    Oxidation: 2-Aminopentan-3-one

    Reduction: 2-Aminopentane

    Substitution: 2-Chloropentan-3-ol

Comparison with Similar Compounds

    2-Amino-2-methylpropan-1-ol: Contains an additional methyl group, making it more sterically hindered.

    3-Aminopropan-1-ol: Shorter carbon chain, different reactivity and solubility properties.

    2-Amino-1-butanol: Different position of the hydroxyl group, affecting its chemical behavior.

Uniqueness: 2-Aminopentan-3-ol’s unique combination of an amino and hydroxyl group on a pentane backbone provides distinct reactivity and versatility in chemical synthesis. Its chiral nature also makes it valuable in the development of enantiomerically pure compounds for pharmaceutical applications.

Properties

IUPAC Name

2-aminopentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-5(7)4(2)6/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGZDACJIPHKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116836-16-9
Record name 2-aminopentan-3-ol
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